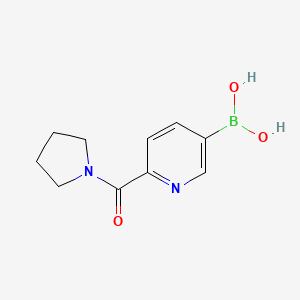
(6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a pyridine ring substituted with a pyrrolidine-1-carbonyl group and a boronic acid moiety. Its molecular formula is C10H13BN2O3, and it has a molecular weight of 220.03 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridinecarboxylic acid with pyrrolidine, followed by the introduction of the boronic acid group. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process typically includes crystallization and recrystallization to obtain the compound in high purity .
化学反应分析
Types of Reactions
(6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and organic solvents (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Substituted pyridine derivatives.
科学研究应用
(6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid is primarily based on its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological systems, the compound can inhibit proteasome activity by binding to the active site, thereby preventing the degradation of proteins and leading to apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
- 3-Pyridinylboronic acid
- 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester
Uniqueness
(6-(Pyrrolidine-1-carbonyl)pyridin-3-yl)boronic acid is unique due to the presence of the pyrrolidine-1-carbonyl group, which enhances its reactivity and stability compared to other boronic acids. This structural feature allows for more efficient and selective reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .
属性
分子式 |
C10H13BN2O3 |
|---|---|
分子量 |
220.04 g/mol |
IUPAC 名称 |
[6-(pyrrolidine-1-carbonyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BN2O3/c14-10(13-5-1-2-6-13)9-4-3-8(7-12-9)11(15)16/h3-4,7,15-16H,1-2,5-6H2 |
InChI 键 |
GEDWPDMJUZEFKR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1)C(=O)N2CCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


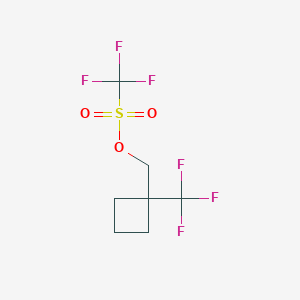
![1-(5-Methoxy-2-[(trimethylsilyl)oxy]phenyl)ethanone](/img/structure/B13455046.png)
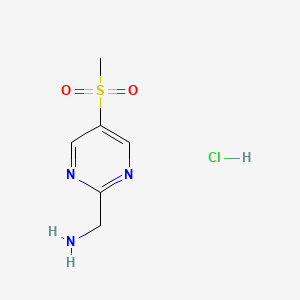
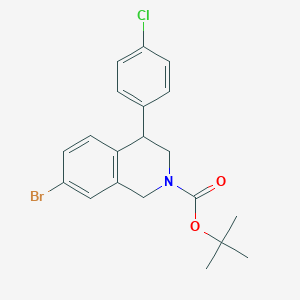
![3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13455063.png)
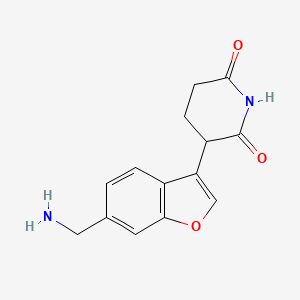
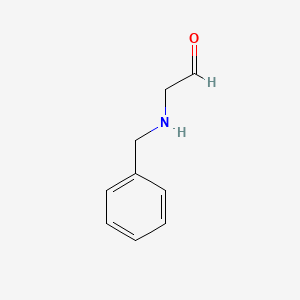
![2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol](/img/structure/B13455081.png)
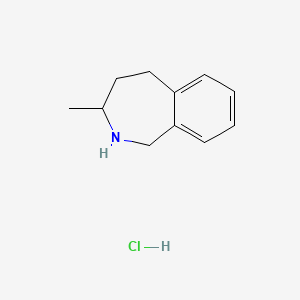
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde](/img/structure/B13455092.png)
![N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride](/img/structure/B13455101.png)
![tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate](/img/structure/B13455102.png)
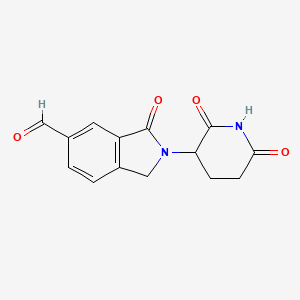
amine hydrochloride](/img/structure/B13455108.png)
